(6-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid
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Overview
Description
(6-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid is a heterocyclic compound that contains a benzothiazine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminothiophenol with methyl acetoacetate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(6-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, (6-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
The compound has shown potential as a bioactive molecule with various biological activities. It is studied for its antimicrobial, anti-inflammatory, and anticancer properties. Researchers are exploring its interactions with biological targets to develop new therapeutic agents .
Medicine
In medicine, derivatives of this compound are being investigated for their potential use in treating various diseases. Its ability to interact with specific enzymes and receptors makes it a promising candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its properties make it suitable for applications in coatings, polymers, and other advanced materials.
Mechanism of Action
The mechanism of action of (6-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dibromo-3,6-dimethyl-phenylamine, compound with acetic acid
- Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate
Uniqueness
Compared to similar compounds, (6-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid stands out due to its unique benzothiazine ring system. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its versatility in undergoing different chemical reactions and its potential as a bioactive molecule further highlight its uniqueness.
Properties
CAS No. |
7190-18-3 |
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Molecular Formula |
C11H11NO3S |
Molecular Weight |
237.28 g/mol |
IUPAC Name |
2-(6-methyl-3-oxo-4H-1,4-benzothiazin-2-yl)acetic acid |
InChI |
InChI=1S/C11H11NO3S/c1-6-2-3-8-7(4-6)12-11(15)9(16-8)5-10(13)14/h2-4,9H,5H2,1H3,(H,12,15)(H,13,14) |
InChI Key |
PQVNHJDYSXVMDI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)SC(C(=O)N2)CC(=O)O |
Origin of Product |
United States |
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